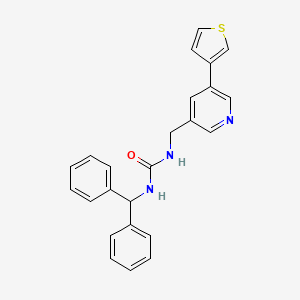

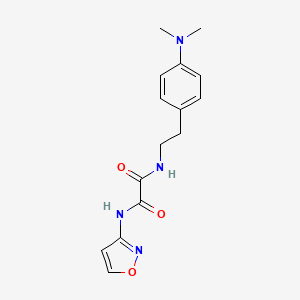

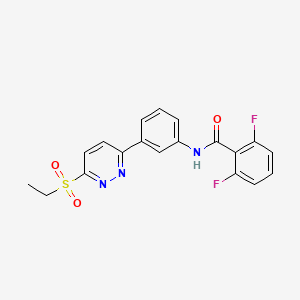

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the condensation of acetylpyridine with thiophene carboxaldehyde, which then reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a hydrazinylpyrimidine derivative . This derivative can be used as a key intermediate for a facile synthesis of the target compounds .Scientific Research Applications

Synthesis and Characterization

Research has extensively explored the synthesis and structural characterization of urea derivatives, including compounds similar to "1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea". Studies have demonstrated various synthetic strategies and chemical reactions that lead to the formation of urea derivatives and assessed their structures using techniques like X-ray diffraction, NMR spectroscopy, and quantum chemical calculations. These compounds have been synthesized for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis (Ośmiałowski et al., 2013), (Vidaluc et al., 1995).

Antimicrobial and Anticancer Activities

Several studies have focused on evaluating the antimicrobial and anticancer activities of urea derivatives. These compounds have shown varying degrees of activity against different bacterial and fungal species, as well as potential anticancer properties in vitro. The design of these molecules often targets the optimization of pharmacophoric elements to enhance activity, demonstrating the utility of urea derivatives in the development of new therapeutic agents (Elewa et al., 2021), (Gaudreault et al., 1988).

Inhibitory and Enzymatic Activities

Urea derivatives have been investigated for their inhibitory effects on various enzymes, highlighting their potential as biochemical tools or therapeutic agents. These studies include the synthesis of flexible urea derivatives as novel acetylcholinesterase inhibitors, indicating the importance of spacer length and conformational flexibility for enzymatic inhibition. Such research underscores the relevance of urea derivatives in the development of inhibitors for enzymes implicated in diseases (Vidaluc et al., 1995).

Anion Recognition and Supramolecular Chemistry

Research into the supramolecular chemistry of urea derivatives has revealed their capability to act as neutral receptors for anions, such as dihydrogen phosphate. This property is based on the formation of highly stable complexes through hydrogen bonding, showcasing the utility of urea derivatives in chemical sensing and molecular recognition (Nishizawa et al., 1995).

properties

IUPAC Name |

1-benzhydryl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3OS/c28-24(26-15-18-13-22(16-25-14-18)21-11-12-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,16-17,23H,15H2,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTWNZCIAUAQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2928170.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2928180.png)

![2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide](/img/structure/B2928183.png)

![1-[2-Cyano-2-(phenylcarbamoyl)eth-1-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B2928190.png)